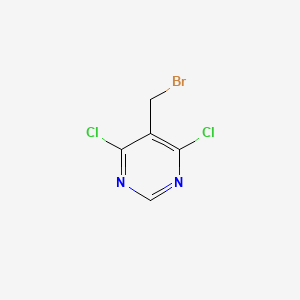

5-(Bromomethyl)-4,6-dichloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrCl2N2 |

|---|---|

Molecular Weight |

241.9 g/mol |

IUPAC Name |

5-(bromomethyl)-4,6-dichloropyrimidine |

InChI |

InChI=1S/C5H3BrCl2N2/c6-1-3-4(7)9-2-10-5(3)8/h2H,1H2 |

InChI Key |

CIDABAKSMYXYCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CBr)Cl |

Origin of Product |

United States |

The Pyrimidine Scaffold in Heterocyclic Chemistry Research

The pyrimidine (B1678525) ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. nih.govbenthamscience.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules, making them an attractive framework for drug design. nih.gov

The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.gov The structure of the pyrimidine ring offers numerous sites for chemical modification, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. bohrium.com This adaptability has cemented the pyrimidine motif as a key pharmacophoric feature in modern drug discovery. bohrium.com

Significance of Halogenated Pyrimidine Derivatives in Synthetic Strategies

The introduction of halogen atoms—such as chlorine and bromine—onto the pyrimidine (B1678525) scaffold dramatically enhances its utility as a synthetic building block. Halogenated pyrimidines are key intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The chlorine atoms on the pyrimidine ring, particularly at positions 4 and 6, are susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups.

This reactivity enables the construction of complex molecular architectures. For instance, the chlorine atoms can be displaced by amines, alcohols, or thiols, providing access to a wide range of substituted pyrimidines. Furthermore, halogen substituents serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyrimidine core. The strategic placement of different halogens, such as chlorine and bromine, on the same molecule can allow for selective, stepwise reactions, further increasing the synthetic versatility of these intermediates.

Role of 5 Bromomethyl 4,6 Dichloropyrimidine As a Key Synthetic Intermediate

Precursor Derivatization Strategies for Pyrimidine Functionalization

Bromination Approaches for Introduction of the Bromomethyl Moiety

The conversion of the methyl group at the 5-position of the pyrimidine ring to a bromomethyl group is a key step, typically achieved via free-radical bromination. This method is selective for the benzylic-like position of the methyl group attached to the heterocyclic aromatic ring.

The most common and effective method for this transformation is the Wohl-Ziegler reaction. thermofisher.comwikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com The reaction proceeds via a free-radical chain mechanism. organic-chemistry.org An initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), is used to generate a small number of bromine radicals, which initiate the chain reaction. mychemblog.com

The mechanism involves three main stages:

Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then react with trace amounts of HBr or Br2 present with the NBS to generate the bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 5-methyl-4,6-dichloropyrimidine. This forms a resonance-stabilized pyrimidinyl-methyl radical. This radical then reacts with a molecule of Br2 (generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when radicals combine with each other.

The use of NBS is crucial because it maintains a very low, steady-state concentration of bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture, which suppresses competitive electrophilic addition or substitution reactions on the pyrimidine ring. wikipedia.orgorganic-chemistry.org

Optimizing the Wohl-Ziegler bromination is critical to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or ring bromination. nih.gov Key parameters for optimization include the choice of solvent, initiator, and reaction temperature.

Solvent: The choice of solvent is highly important. Carbon tetrachloride (CCl4) has been traditionally used due to its inertness and ability to facilitate the reaction, as the denser NBS is converted to the less dense succinimide, which floats, signaling reaction completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, alternative solvents are now preferred. wikipedia.org Solvents such as acetonitrile (B52724), 1,2-dichlorobenzene, or trifluorotoluene have been found to be effective replacements. mychemblog.comorganic-chemistry.org

Initiator: Both chemical initiators (AIBN, BPO) and UV light can be used to start the radical reaction. The choice and concentration of the initiator can affect the reaction rate and efficiency. Lewis acids have also been shown to catalyze benzylic brominations under milder conditions, proceeding through a radical generation pathway. nih.gov

Selectivity: The primary challenge is to achieve selective monobromination. Over-bromination can lead to the formation of 5-(dibromomethyl)-4,6-dichloropyrimidine. nih.gov Reaction control, including the stoichiometric amount of NBS and careful monitoring of the reaction progress, is essential to ensure high selectivity for the desired product. The low concentration of Br2 provided by NBS is key to favoring substitution over other potential side reactions. organic-chemistry.org

Table 1: Parameters for Radical Bromination of 5-Methyl-4,6-dichloropyrimidine

| Parameter | Reagent/Condition | Purpose | Ref. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br2 for radical substitution. | thermofisher.comorganic-chemistry.org |

| Radical Initiator | AIBN (2,2'-Azobisisobutyronitrile), Benzoyl Peroxide (BPO), UV Light | Initiates the free-radical chain reaction. | mychemblog.comorganic-chemistry.org |

| Solvent | Carbon Tetrachloride (historical), Acetonitrile, 1,2-Dichlorobenzene | Inert medium for the reaction; affects solubility and reaction rate. | wikipedia.orgmychemblog.comorganic-chemistry.org |

| Temperature | Reflux | Provides energy for initiator decomposition and propagation steps. | wikipedia.org |

| Control Measure | Stoichiometric control of NBS | To favor monobromination and prevent formation of dibrominated byproducts. | nih.gov |

Chlorination Pathways for Dichloro-Substituted Pyrimidine Ring Formation

The formation of the 4,6-dichloro-substituted pyrimidine ring is a foundational step in the synthesis. This is typically accomplished by converting a more accessible precursor, 5-methylpyrimidine-4,6-diol (also known as 5-methyl-4,6-dihydroxypyrimidine), into the target dichloro-compound. nbinno.comchemdad.com This transformation involves the replacement of the hydroxyl groups with chlorine atoms.

A variety of chlorinating agents can be employed for the conversion of dihydroxypyrimidines to dichloropyrimidines. The reaction of hydroxyl-containing heteroaromatics with these reagents is a well-established procedure. nih.govresearchgate.net

Phosphorus Oxychloride (POCl3): This is one of the most widely used and effective reagents for this type of chlorination. nih.gov The reaction is often carried out by heating the diol precursor in excess POCl3, which can also serve as the solvent. researchgate.net The reaction may be performed in the presence of a tertiary amine base, such as pyridine or N,N-dimethylaniline, which acts as a catalyst and acid scavenger. nih.gov Recent advancements have focused on solvent-free procedures using equimolar amounts of POCl3 in a sealed reactor to improve the environmental and economic profile of the synthesis. nih.gov

Phosphorus Pentachloride (PCl5): Sometimes used in conjunction with POCl3, PCl5 can enhance the chlorinating power of the reagent mixture, ensuring complete conversion of the hydroxyl groups. indianchemicalsociety.com

Other Reagents: Thionyl chloride (SOCl2) and phosgene (or its safer equivalents like triphosgene) are also capable of effecting this transformation, though POCl3 remains the most common choice for pyrimidine systems. google.com

The reaction parameters, such as temperature and reaction time, are crucial for driving the reaction to completion. Temperatures typically range from refluxing in POCl3 (around 105-110 °C) to higher temperatures (140-160 °C) in sealed, solvent-free systems. nih.govgoogle.com After the reaction, the excess chlorinating agent is removed, often by distillation, and the product is isolated by quenching the reaction mixture in ice water followed by extraction.

Table 2: Reagents and Conditions for Chlorination of 5-Methylpyrimidine-4,6-diol

| Reagent | Catalyst/Base | Conditions | Purpose | Ref. |

| Phosphorus Oxychloride (POCl3) | N,N-Dimethylaniline, Pyridine | Heating/Reflux (e.g., 110°C) | Primary chlorinating agent, converts both -OH groups to -Cl. | nih.govguidechem.com |

| POCl3 / PCl5 Mixture | None specified | Heating | Stronger chlorinating system for complete conversion. | indianchemicalsociety.com |

| Thionyl Chloride (SOCl2) | N,N-Dimethylaniline | Heating | Alternative chlorinating agent. | google.com |

| Solvent-free POCl3 | Pyridine | High Temperature (e.g., 160°C) in sealed reactor | Greener, more efficient chlorination with reduced waste. | nih.gov |

Multi-Step Synthetic Sequences to this compound

The synthesis of this compound is a multi-step process that requires the logical assembly of its functional components. nbinno.com An efficient and scalable synthetic route begins with readily available starting materials and proceeds through key intermediates.

A common synthetic pathway can be outlined as follows:

Synthesis of 5-Methylpyrimidine-4,6-diol: The synthesis of the pyrimidine core often starts with a condensation reaction. Diethyl methylmalonate is reacted with formamidine acetate in the presence of a strong base like sodium ethoxide or sodium methoxide. chemdad.comgoogle.com The resulting cyclization and subsequent acidification yield 5-methylpyrimidine-4,6-diol. This intermediate provides the necessary C5-methyl group and the hydroxyl groups at C4 and C6, ready for subsequent chlorination. tsijournals.com

Chlorination to 5-Methyl-4,6-dichloropyrimidine: The 5-methylpyrimidine-4,6-diol synthesized in the first step is then subjected to chlorination. As detailed previously, this is typically achieved by heating with phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline, to replace both hydroxyl groups with chlorine atoms, yielding 5-methyl-4,6-dichloropyrimidine. nih.govguidechem.com

Radical Bromination to this compound: The final step is the selective bromination of the methyl group of 5-methyl-4,6-dichloropyrimidine. This is accomplished using the Wohl-Ziegler reaction, where the substrate is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in an inert solvent under reflux conditions. thermofisher.commychemblog.com This selectively brominates the benzylic-like methyl group to afford the final product, this compound.

Formation of Pyrimidine Ring Systems from Acyclic Precursors

The foundational step in the synthesis of this compound is the construction of the pyrimidine ring. A common and effective method for this is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of this specific target molecule, a substituted malonic acid derivative is a logical choice for the three-carbon component, which will ultimately form the C4, C5, and C6 atoms of the pyrimidine ring, with the substituent at the 2-position of the malonate becoming the substituent at the 5-position of the pyrimidine.

A plausible and efficient route begins with the use of a methyl-substituted malonic acid diester, such as diethyl 2-methylmalonate. This acyclic precursor contains the necessary carbon framework and the methyl group at the desired position. The pyrimidine ring is then formed through a condensation reaction with formamidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the cyclization and subsequent aromatization to form the stable pyrimidine ring. This process yields 5-methyl-4,6-dihydroxypyrimidine.

The reaction can be summarized as follows:

| Reactant 1 | Reactant 2 | Reagents | Product |

| Diethyl 2-methylmalonate | Formamidine | Sodium ethoxide, Ethanol | 5-methyl-4,6-dihydroxypyrimidine |

Sequential Functionalization of the Pyrimidine Core

Once the 5-methyl-substituted pyrimidine ring is formed, the next stage involves the sequential introduction of the chloro and bromomethyl functional groups. This is a critical phase where reaction conditions must be carefully controlled to achieve the desired product with high selectivity and yield.

The first step in this sequence is the chlorination of the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring. The dihydroxy intermediate, 5-methyl-4,6-dihydroxypyrimidine, can be converted to 5-methyl-4,6-dichloropyrimidine using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation nih.govresearchgate.netgoogle.com. The reaction is typically performed by heating the dihydroxypyrimidine in excess phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger google.com. Other chlorinating agents like phosgene (COCl₂) can also be utilized justia.comgoogle.com.

Following the successful dichlorination, the final functionalization step is the bromination of the methyl group at the 5-position. This transformation is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this type of allylic or benzylic bromination, and the reaction is usually initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV light. The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions. This selective bromination of the methyl group yields the final product, this compound.

The sequential functionalization can be represented by the following steps:

| Starting Material | Reagents | Product |

| 5-methyl-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline | 5-methyl-4,6-dichloropyrimidine |

| 5-methyl-4,6-dichloropyrimidine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄ | This compound |

Methodological Advancements in the Synthesis of this compound

Continuous research in synthetic organic chemistry aims to develop more efficient, scalable, and environmentally friendly methods for the preparation of important chemical compounds. These advancements are also applicable to the synthesis of this compound.

Development of High-Yield Synthetic Protocols

Efforts to maximize the yield of this compound focus on optimizing each step of the synthetic sequence. In the initial ring formation, the choice of base and solvent can significantly impact the yield of 5-methyl-4,6-dihydroxypyrimidine. For the chlorination step, while phosphorus oxychloride is effective, alternative reagents and conditions are being explored to improve yields and simplify purification. For instance, the use of Vilsmeier-Haack type reagents has been shown to be effective for the chlorination of similar dihydroxypyrimidines, often providing high yields nih.govnih.govresearchgate.net. The final bromination step is often high-yielding, but careful control of the reaction stoichiometry and conditions is necessary to avoid side reactions, such as di-bromination.

A study on the synthesis of related 5-substituted 2-amino-4,6-dichloropyrimidines reported high yields for the chlorination step using a Vilsmeier-Haack-Arnold reagent nih.govnih.govresearchgate.net. While the substrate is slightly different, the methodology suggests a promising avenue for achieving high yields in the chlorination of 5-methyl-4,6-dihydroxypyrimidine.

Improvements in Reaction Efficiency and Scalability

For the synthesis to be viable on an industrial scale, efficiency and scalability are paramount. This involves reducing reaction times, simplifying work-up procedures, and ensuring the process can be safely and economically scaled up. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, are highly desirable for improving efficiency. For the synthesis of this compound, a one-pot procedure for the formation of the dihydroxypyrimidine intermediate followed by in-situ chlorination could significantly streamline the process.

Furthermore, the use of solid-supported reagents or catalysts can simplify purification and allow for easier separation of the product, which is particularly beneficial for large-scale production google.comgoogle.com. The development of continuous flow processes, as opposed to traditional batch processing, is another area of active research that can lead to significant improvements in efficiency and safety for the synthesis of such intermediates.

Exploration of Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several aspects can be addressed to make the process more sustainable.

The use of hazardous reagents like phosphorus oxychloride and chlorinated solvents such as carbon tetrachloride is a significant environmental concern. Research into greener alternatives is ongoing. For the chlorination step, the use of less hazardous chlorinating agents and the potential for solvent-free reactions are being explored nih.gov. For the bromination step, alternative and less toxic solvents are being investigated.

Furthermore, the development of catalytic methods for both the ring formation and functionalization steps can reduce the amount of waste generated. Multicomponent reactions (MCRs), where three or more reactants come together in a single step to form the product, are a cornerstone of green chemistry and could offer a more atom-economical route to the pyrimidine core nih.govbenthamdirect.comacs.orgbohrium.comresearchgate.net. The use of microwave-assisted synthesis can also contribute to a more sustainable process by reducing reaction times and energy consumption.

Nucleophilic Substitution Reactions at the Bromomethyl Center

The this compound molecule possesses two distinct types of electrophilic sites susceptible to nucleophilic attack: the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbons at positions 4 and 6 of the pyrimidine ring. The bromomethyl group, being structurally analogous to a benzylic or allylic halide, exhibits significantly higher reactivity towards nucleophilic substitution compared to the aryl chlorides on the pyrimidine core. This enhanced reactivity is attributed to the stabilization of the transition state of an Sₙ2 reaction. Consequently, reactions with a wide range of nucleophiles can be selectively performed at the bromomethyl position under conditions where the chloro-substituents on the pyrimidine ring remain unreactive.

The carbon-bromine bond in the bromomethyl group is the most labile site for nucleophilic attack in this compound. It readily undergoes substitution reactions with a variety of soft and hard nucleophiles.

Amines : Primary and secondary amines react efficiently to form the corresponding 5-(aminomethyl)-4,6-dichloropyrimidines. These reactions typically proceed under mild conditions, often at room temperature, in the presence of a non-nucleophilic base to quench the HBr byproduct.

Thiols : Thiolates and thiols (in the presence of a base) are excellent nucleophiles for this transformation, leading to the formation of 5-(thioether)-4,6-dichloropyrimidine derivatives. The high nucleophilicity of sulfur ensures rapid and high-yielding conversions.

Alkoxides : Reaction with alkoxides, such as sodium methoxide or ethoxide, yields the corresponding 5-(alkoxymethyl)-4,6-dichloropyrimidines. These reactions are generally carried out in the corresponding alcohol as the solvent.

The general reactivity trend allows for selective functionalization of the bromomethyl group while preserving the chloro-substituents on the pyrimidine ring for subsequent transformations, such as cross-coupling reactions.

| Nucleophile | Reagent Example | Product Structure | Typical Conditions |

|---|---|---|---|

| Amine | Diethylamine | 5-((Diethylamino)methyl)-4,6-dichloropyrimidine | K₂CO₃, Acetonitrile, 25°C |

| Thiol | Sodium thiophenoxide | 4,6-Dichloro-5-((phenylthio)methyl)pyrimidine | THF, 0°C to 25°C |

| Alkoxide | Sodium methoxide | 4,6-Dichloro-5-(methoxymethyl)pyrimidine | Methanol, 25°C |

Detailed kinetic and thermodynamic studies specifically for the nucleophilic substitution reactions of this compound are not extensively reported in the scientific literature. However, based on its structure, several aspects can be inferred. The substitution at the bromomethyl center is expected to follow a second-order kinetic profile, characteristic of an Sₙ2 mechanism. The reaction rate would be dependent on the concentration of both the pyrimidine substrate and the nucleophile.

The rate of reaction is also highly influenced by:

Nucleophile Strength : Stronger nucleophiles (e.g., thiolate > amine > alkoxide) will react faster.

Solvent : Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate Sₙ2 reactions.

Leaving Group : The bromide ion is an excellent leaving group, contributing to a favorable reaction rate.

Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable carbon-nucleophile bond (C-N, C-S, C-O) compared to the initial carbon-bromine bond, and the departure of the stable bromide ion.

Regioselectivity is a critical aspect of the reactivity of this compound. There is a pronounced preference for nucleophilic attack at the exocyclic bromomethyl group over the chlorine atoms on the pyrimidine ring. This high regioselectivity stems from the fundamental differences in the mechanisms of substitution at sp³ and sp² carbon centers.

Bromomethyl Group (sp³ C) : Reacts via a low-energy Sₙ2 pathway.

Dichloropyrimidine Core (sp² C) : Reacts via a higher-energy nucleophilic aromatic substitution (SₙAr) mechanism. SₙAr reactions on dichloropyrimidines typically require more forcing conditions, such as elevated temperatures, or activation by potent electron-withdrawing groups. researchgate.net

Therefore, by controlling the reaction conditions (e.g., using mild temperatures), nucleophilic substitution can be directed exclusively to the bromomethyl position.

Stereoselectivity is not an intrinsic factor in the reactions of this compound itself, as the substrate is achiral. However, if a chiral, non-racemic nucleophile is used, the reaction would proceed with inversion of configuration at the nucleophilic atom (if applicable) and would result in the formation of a diastereomeric product, assuming the Sₙ2 mechanism is operative.

Reactions of the Halogenated Pyrimidine Core

The two chlorine atoms on the pyrimidine ring of this compound serve as valuable handles for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the C4 and C6 positions.

The Suzuki-Miyaura and Stille couplings are powerful and widely used methods for the functionalization of halogenated heterocycles like dichloropyrimidines. researchgate.netwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically an aryl- or vinylboronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The reaction is highly versatile and tolerant of a wide range of functional groups.

Stille Coupling : This reaction couples the chloropyrimidine with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org It is also catalyzed by palladium complexes. While effective, the toxicity of organotin reagents and byproducts is a significant drawback. wikipedia.orgorganic-chemistry.org

In the context of this compound, these coupling reactions would typically be performed after the desired functionalization at the bromomethyl position to avoid potential side reactions. The two chlorine atoms are chemically equivalent, so initial mono-coupling can occur at either the C4 or C6 position, followed by a second coupling under similar or more forcing conditions to yield a disubstituted product.

Key parameters for optimization include the choice of catalyst, base, and solvent. A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine found that optimal yields were achieved using 5 mol % of Pd(PPh₃)₄ as the catalyst, with K₃PO₄ as the base in a 1,4-Dioxane/water solvent system. mdpi.comresearchgate.net The reactions were typically carried out at temperatures between 70–80 °C. mdpi.com

The scope of the reaction is influenced by the electronic nature of the boronic acid coupling partner. Good to excellent yields were generally obtained with electron-rich boronic acids, while electron-withdrawing groups on the boronic acid led to slower reaction rates and lower yields. mdpi.com This suggests that the nitrogen atoms in the pyrimidine ring may reduce the reactivity of the substrate compared to homo-aryl systems. mdpi.com

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for a 4,6-Dichloropyrimidine (B16783) Analog Data adapted from studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comresearchgate.net

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 82 |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Product not formed |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 45 |

| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 75 |

Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyrimidine Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two electron-withdrawing chlorine atoms, renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, facilitating the introduction of a variety of nucleophiles.

Studies on related 4,6-dichloropyrimidine systems have shown that these positions are generally more reactive towards nucleophilic attack than the C2 position. The regioselectivity of these reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituent at the C5 position. In the case of this compound, the electron-withdrawing character of the bromomethyl group is expected to further activate the ring towards nucleophilic attack.

Common nucleophiles employed in SNAr reactions with dichloropyrimidines include amines, alkoxides, and thiolates. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent is also crucial and can influence the reaction rate and selectivity.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine (e.g., Aniline, Piperidine) | Aminopyrimidine |

| Alkoxide | Sodium Methoxide | Alkoxypyrimidine |

| Thiolate | Sodium Thiophenoxide | Thioetherpyrimidine |

Table 1: Examples of Nucleophiles in SNAr Reactions with Dichloropyrimidines

Oxidation and Reduction Chemistry of this compound

The presence of both a bromomethyl group and chloro substituents on the pyrimidine ring allows for a rich oxidation and reduction chemistry, enabling the selective modification of different parts of the molecule.

Oxidation Pathways of the Bromomethyl Group to Carbonyl Functionalities

While specific studies on the oxidation of this compound are not extensively documented, the transformation of benzylic and heteroaromatic methyl halides to carbonyl compounds is a well-established synthetic strategy. Various oxidizing agents can be employed to convert the bromomethyl group into an aldehyde or a carboxylic acid functionality.

Mild oxidizing agents, such as N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP), are often used for the conversion of primary halides to aldehydes. For the more extensive oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid derivatives can be utilized. The reaction conditions, including temperature and solvent, play a critical role in determining the final oxidation product.

| Oxidizing Agent | Target Functionality |

| N-Methylmorpholine N-oxide (NMO)/TPAP | Aldehyde |

| Potassium Permanganate (KMnO4) | Carboxylic Acid |

| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid |

Table 2: Potential Oxidizing Agents for the Bromomethyl Group

Reductive Transformations of Halogenated Moieties

The halogenated moieties of this compound can undergo reductive transformations to introduce further chemical diversity. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl and heteroaryl halides. organic-chemistry.org

Palladium on carbon (Pd/C) is a widely used catalyst for the removal of chlorine and bromine atoms from aromatic rings. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere in the presence of a base, such as sodium acetate or triethylamine, to neutralize the hydrohalic acid formed. The relative reactivity of the C-Cl and C-Br bonds towards reduction can be influenced by the reaction conditions. Generally, aryl bromides are reduced more readily than aryl chlorides. organic-chemistry.org This differential reactivity could potentially allow for the selective reduction of the bromomethyl group or the chloro substituents on the pyrimidine ring.

Alternative reducing agents, such as zinc dust in acetic acid or sodium borohydride in the presence of a transition metal catalyst, can also be employed for the dehalogenation of chloropyrimidines.

| Reducing System | Target Transformation |

| H2, Pd/C, Base | Dehalogenation (C-Cl and C-Br) |

| Zn, Acetic Acid | Dechlorination |

| NaBH4, PdCl2 | Dechlorination |

Table 3: Potential Reductive Systems for Halogenated Pyrimidines

Mechanistic Elucidations of Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic pathways.

Electron Density Distribution and Reactivity Profiles

The reactivity of the pyrimidine ring is governed by the distribution of electron density. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure of the molecule. For substituted pyrimidines, the electron density is significantly influenced by the nature and position of the substituents. scispace.comijcce.ac.ir

Transition State Analysis in Derivatization Reactions

Transition state theory provides a framework for understanding the kinetics and regioselectivity of chemical reactions. Computational modeling can be used to calculate the energies of transition states for different reaction pathways, allowing for the prediction of the most favorable outcome. wuxiapptec.comwuxiapptec.com

In the context of SNAr reactions on dichloropyrimidines, transition state analysis can explain the observed regioselectivity. The attack of a nucleophile at either the C4 or C6 position proceeds through a high-energy intermediate known as a Meisenheimer complex. The relative stability of the transition states leading to these intermediates determines the preferred site of substitution. Factors that can influence the transition state energies include steric hindrance and the ability of the substituents to stabilize the developing negative charge in the Meisenheimer complex. wuxiapptec.comwuxiapptec.com For this compound, the steric bulk of the bromomethyl group at the C5 position might influence the accessibility of the adjacent C4 and C6 positions to incoming nucleophiles, thus affecting the regioselectivity of the substitution reaction.

Advanced Spectroscopic and Chromatographic Characterization of 5 Bromomethyl 4,6 Dichloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectroscopic Analysis for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 5-(Bromomethyl)-4,6-dichloropyrimidine, two distinct proton signals are expected: one for the proton on the pyrimidine (B1678525) ring and another for the protons of the bromomethyl group.

The proton attached to the pyrimidine ring is anticipated to appear as a singlet in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the two chlorine atoms and the bromomethyl group. The protons of the bromomethyl (-CH₂Br) group are expected to produce a singlet in the region of δ 4.0 to 5.0 ppm, characteristic of methylene (B1212753) protons attached to a halogen. The integration of these signals would confirm the ratio of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H | 8.0 - 9.0 | Singlet | 1H |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the case of this compound, five distinct carbon signals would be anticipated. The carbon atoms of the pyrimidine ring directly bonded to the chlorine atoms (C4 and C6) would likely appear in the range of δ 160-170 ppm. The carbon at the 5-position, substituted with the bromomethyl group, and the carbon at the 2-position would also have characteristic chemical shifts within the aromatic region. The carbon of the bromomethyl group is expected to be observed further upfield, typically in the range of δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4/C6 | 160 - 170 |

| C2 | 150 - 160 |

| C5 | 120 - 130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₅H₃BrCl₂N₂), the exact mass can be calculated. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of its components. In the analysis of this compound, LC-MS would be used to separate the target compound from any impurities or starting materials. The mass spectrometer would then provide the molecular weight of the eluted compound, confirming its identity. This method is particularly useful for monitoring the progress of a chemical reaction and ensuring the final product's purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, C-Cl, and C-Br bonds.

The aromatic C-H stretching vibration of the pyrimidine ring would likely appear around 3000-3100 cm⁻¹. The C=N stretching vibrations within the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹. The C-Br stretching vibration would be expected at a lower wavenumber, generally in the 500-600 cm⁻¹ range. The presence of these specific absorption bands would provide strong evidence for the key functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Pyrimidine) | 1500 - 1600 |

| C-Cl Stretch | 600 - 800 |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and quality control of this compound and its derivatives. These methods allow for the effective separation of the target compound from starting materials, intermediates, and by-products, as well as for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography is a premier technique for determining the purity of pyrimidine derivatives with high accuracy and precision. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase, such as C8 or C18 silica (B1680970) gel, is used in conjunction with a polar mobile phase. researchgate.net

The analysis of various dichloropyrimidine derivatives has been successfully carried out using mobile phases composed of acetonitrile (B52724) and water, often with the addition of acids like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com For instance, the related compound 5-bromo-4,6-dichloropyrimidine (B1266721) can be analyzed using a simple mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The quantitative nature of HPLC allows for the determination of purity levels, with analyses of related compounds demonstrating purities as high as 99.93%. The progress of synthesis reactions for dichloropyrimidines can also be monitored until the final product reaches a purity of over 99%. google.com

The specific conditions for HPLC analysis can be tailored to the specific compound and the impurities that need to be resolved. Key parameters include the type of column, the composition and pH of the mobile phase, the flow rate, and the detection wavelength, which is typically in the UV range for pyrimidine compounds.

Table 1: Illustrative HPLC Conditions for Analysis of Dichloropyrimidine Derivatives

| Parameter | Condition | Rationale/Comment |

| Instrument | High-Performance Liquid Chromatography System | Equipped with a UV-Vis detector. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Newcrom R1 sielc.comsielc.com | C18 columns are standard for reversed-phase separation of moderately polar organic molecules. researchgate.net |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid sielc.comsielc.com | Isocratic or gradient elution can be used. Acetonitrile is a common organic modifier. Phosphoric acid helps to protonate silanol (B1196071) groups and the analyte, leading to sharper peaks. |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 254 nm | Pyrimidine rings exhibit strong absorbance in the UV region. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography is a rapid, cost-effective, and convenient method used extensively to monitor the progress of chemical reactions in real-time. rochester.edulibretexts.org In the synthesis of this compound and its derivatives, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the desired product. researchgate.net

The standard procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside spots of the pure starting material(s) and a "co-spot" containing both the reaction mixture and the starting material. libretexts.org The plate is then developed in a suitable solvent system (mobile phase). By comparing the spots under UV light or after staining, one can determine if the reaction is complete. rochester.edu For pyrimidine derivatives, silica gel plates (e.g., Silica Gel GF254) are commonly used as the stationary phase. researchgate.net The choice of mobile phase is critical and is typically a mixture of a more polar solvent (like ethyl acetate) and a less polar solvent (like hexane), with the ratio adjusted to achieve optimal separation.

Table 2: General TLC Parameters for Reaction Monitoring

| Parameter | Description | Rationale/Comment |

| Stationary Phase | Silica Gel GF254 plates researchgate.net | The "F254" indicates the presence of a fluorescent indicator that allows for visualization of spots under UV light (254 nm). |

| Mobile Phase | Ethyl Acetate / Hexane mixture | The ratio (e.g., 30:70 v/v) is optimized to achieve a retention factor (Rf) of ~0.3-0.5 for the product, allowing clear separation from starting materials. |

| Application | Capillary spotter | Used to apply small, concentrated spots of the analyte solutions to the baseline of the TLC plate. rochester.edu |

| Development | In a closed chamber | The chamber is saturated with the mobile phase vapor to ensure proper development and reproducible results. |

| Visualization | UV Lamp (254 nm) | Aromatic compounds like pyrimidines are typically UV-active and appear as dark spots on the fluorescent background. |

Other Complementary Spectroscopic Techniques

While chromatography is essential for separation and purity assessment, spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and its derivatives. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For pyrimidine derivatives, electrospray ionization (ESI) is a common technique. researchgate.net In the mass spectrum of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a prominent peak is observed at m/z 302, corresponding to the protonated molecule [M+H]+. researchgate.net This allows for the direct confirmation of the molecular weight. For this compound (MW: 241.90), one would expect to see a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, with a key ion cluster around m/z 242 [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR) within a molecule. In the ¹H NMR spectrum of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the pyrimidine proton appears as a singlet at δ 8.96 ppm, while the protons on the phenyl ring appear as doublets at δ 7.72 and δ 7.39 ppm. researchgate.netchemicalbook.com For this compound itself, the ¹H NMR spectrum would be expected to show two key signals: a singlet for the proton at the C2 position of the pyrimidine ring and another singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. The integration of these signals would confirm the ratio of protons in the molecule.

Together, these spectroscopic techniques, when used in conjunction with chromatographic data, provide a comprehensive characterization of this compound, confirming its identity, purity, and structure.

Computational Chemistry Investigations of 5 Bromomethyl 4,6 Dichloropyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules. These methods can predict a range of characteristics for 5-(Bromomethyl)-4,6-dichloropyrimidine.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The pyrimidine (B1678525) ring itself is aromatic and therefore largely planar. However, the presence of the bromomethyl group introduces conformational flexibility.

Rotation around the C5-C(H2Br) bond would be a key factor in the conformational analysis. Different staggered and eclipsed conformations would exhibit varying steric interactions between the bromomethyl group and the adjacent chloro substituents on the pyrimidine ring. It is anticipated that the lowest energy conformer would adopt a staggered arrangement to minimize these steric clashes. The conformational preferences of substituted heterocycles are influenced by a variety of factors, including steric hindrance and electronic interactions. nih.gov

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.95 Å |

| C-N Bond Length (in ring) | ~1.33 Å |

| C-C Bond Length (in ring) | ~1.39 Å |

| Dihedral Angle (Cl-C4-C5-C(H2Br)) | Dependent on conformer |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the pyrimidine ring is expected to lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. The LUMO is likely to be distributed over the pyrimidine ring, with significant contributions from the carbon atoms bearing the chlorine atoms. wuxibiology.com The HOMO may have contributions from the lone pairs of the nitrogen and halogen atoms, as well as the π-system of the pyrimidine ring.

| Molecular Orbital | Predicted Energy (illustrative) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -7.0 eV | Pyrimidine ring, lone pairs of N and halogen atoms |

| LUMO | -1.5 eV | Pyrimidine ring, particularly C4 and C6 |

| HOMO-LUMO Gap | 5.5 eV | - |

Reactivity Descriptors and Electrostatic Potentials

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. The electrostatic potential (ESP) map is another valuable tool that visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map is expected to show negative potential around the nitrogen atoms due to their lone pairs. The regions around the hydrogen atoms of the bromomethyl group and the carbon atoms attached to the chlorine atoms are likely to exhibit a positive potential. This positive potential on the pyrimidine ring, enhanced by the electron-withdrawing chlorine atoms, further supports the notion of its susceptibility to nucleophilic aromatic substitution.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent would allow for a more thorough exploration of its conformational landscape. By simulating the motion of the molecule at a given temperature, one could observe the transitions between different conformers of the bromomethyl group and assess their relative populations. This can be particularly important in understanding how the molecule might interact with other molecules or a biological target in a solution phase. nih.gov

In Silico Prediction of Molecular Interactions and Reactivity

The computational data generated from quantum chemical calculations and molecular dynamics simulations can be used to predict how this compound will interact with other molecules. For example, the ESP map can guide the prediction of non-covalent interactions, such as hydrogen bonding and halogen bonding. The FMO analysis can help in predicting the outcomes of chemical reactions. The low-lying LUMO suggests that this compound would be reactive towards nucleophiles. Nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbons is a probable reaction pathway. wuxibiology.com Additionally, the bromomethyl group is a reactive functional group that can participate in nucleophilic substitution reactions.

Computational Studies on Related Pyrimidine Derivatives to Inform this compound Research

Given the limited direct computational data on this compound, examining studies on related compounds is highly informative.

4,6-Dichloropyrimidine (B16783) : Computational studies on this parent compound would provide a baseline for understanding the electronic effects of the two chlorine atoms on the pyrimidine ring. The calculated charge distribution and LUMO structure of 4,6-dichloropyrimidine would be very similar to the pyrimidine core of the target molecule. mdpi.com

5-Substituted Pyrimidines : Research on pyrimidines with various substituents at the 5-position can help to understand the electronic and steric influence of the bromomethyl group. For instance, studies on 5-bromo-4,6-dichloropyrimidine (B1266721) would highlight the effect of a halogen at the 5-position, which would have some electronic similarities to the bromomethyl group. epa.gov

General Substituted Pyrimidines : A vast body of computational research exists for pyrimidine derivatives with diverse functionalities. mdpi.com These studies have established general trends in how substituents affect the geometry, electronic structure, and reactivity of the pyrimidine ring. For example, the electron-donating or -withdrawing nature of a substituent significantly influences the regioselectivity of nucleophilic substitution reactions. wuxibiology.com These general principles can be applied to predict the behavior of this compound.

By synthesizing the insights from these related studies, a comprehensive theoretical picture of the computational chemistry of this compound can be constructed, guiding future experimental and computational investigations.

Applications in Organic Synthesis and Medicinal Chemistry Research

5-(Bromomethyl)-4,6-dichloropyrimidine as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the differential reactivity of its halogen substituents. The chlorine atoms on the electron-deficient pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution, while the bromine atom in the bromomethyl group is readily displaced by nucleophiles in standard alkylation reactions. This trifunctional nature allows chemists to selectively introduce a variety of functional groups, building molecular complexity in a controlled manner.

This versatility makes the compound an attractive starting material for creating libraries of novel compounds for screening in drug discovery and materials science. The pyrimidine scaffold itself is a well-established pharmacophore found in numerous biologically active molecules, which further enhances the potential of its derivatives.

The construction of complex organic molecules using this compound can be achieved through sequential reactions at its three reactive centers. The chlorine atoms at the C4 and C6 positions can be substituted by a wide range of nucleophiles, including amines, alcohols, and thiols. The relative reactivity of these positions can be influenced by reaction conditions, sometimes allowing for selective monosubstitution before a second, different nucleophile is introduced.

Simultaneously, the bromomethyl group at the C5 position serves as a powerful electrophilic handle for introducing carbon, nitrogen, oxygen, or sulfur-based substituents via S(_N)2 reactions. This allows the pyrimidine core to be tethered to other cyclic or acyclic structures, building larger and more intricate molecular frameworks. The ability to perform these modifications in various sequences provides a robust platform for divergent synthesis, enabling the creation of a wide array of complex target molecules from a single starting material.

Polyfunctionalized heterocyclic compounds like this compound are valuable as advanced intermediates in the synthesis pathways for new pharmaceutical and agrochemical agents. The pyrimidine core is a key structural motif in many compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.net The presence of strategically placed reactive handles on this scaffold allows for its incorporation into larger, more complex active ingredients.

In pharmaceutical research, this intermediate can be used to synthesize targeted agents where the pyrimidine ring may act as a hinge-binding motif for protein kinases or interact with the active sites of other enzymes. In the agrochemical sector, pyrimidine derivatives are investigated for their potential as herbicides, fungicides, and insecticides. The ability to readily modify the this compound core allows researchers to fine-tune the physicochemical properties and biological efficacy of the resulting compounds to develop effective and selective crop protection agents.

Table 1: Reactivity of Functional Groups in this compound

| Reactive Site | Chemical Group | Typical Reaction Type | Potential Nucleophiles/Reagents |

| C4 and C6 Positions | Chloro (-Cl) | Nucleophilic Aromatic Substitution (S(_N)Ar) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) |

| C5 Position | Bromomethyl (-CH₂Br) | Nucleophilic Substitution (S(_N)2) | Azides (N₃⁻), Cyanides (CN⁻), Carboxylates (RCOO⁻), Thiolates (RS⁻) |

Development of Pyrimidine-Based Derivatives with Research Potential

The strategic importance of the pyrimidine scaffold in medicinal chemistry drives ongoing research into the development of novel derivatives with tailored biological functions. This compound serves as an ideal starting point for such research, providing a robust and flexible platform for generating new chemical entities.

Rational drug design involves the strategic construction of molecules predicted to interact with a specific biological target. The distinct and predictable reactivity of the three halogen sites on this compound facilitates this approach. Researchers can rationally design new pyrimidine scaffolds by:

Selective Substitution: Modifying the C4 and C6 positions with different substituents to probe interactions with specific pockets in a protein's active site. For instance, a hydrogen bond donor could be installed at C4 and a bulky hydrophobic group at C6.

Linker Modification: Utilizing the bromomethyl group to attach linkers of varying lengths and flexibility, connecting the pyrimidine core to another pharmacophore to create bifunctional molecules or PROTACs.

Scaffold Elaboration: Using the halogenated positions as anchor points for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, thereby expanding the chemical space of the resulting scaffolds.

This level of control allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. nih.gov

Once a lead pyrimidine scaffold is identified, this compound can be used to synthesize a focused library of analogs to optimize its biological activity. Modifications are rationally introduced to enhance properties such as target potency, selectivity, metabolic stability, and cell permeability.

The pyrimidine ring is a critical component of several established enzyme inhibitors used in chemotherapy. A key target is Thymidylate Synthase (TS), an enzyme essential for the de novo synthesis of thymidine, a necessary precursor for DNA replication. taylorandfrancis.com The widely used anticancer drug 5-Fluorouracil (5-FU) exerts its effect after being metabolized to a pyrimidine nucleotide that inhibits TS. nih.gov

Given this precedent, this compound is a highly relevant scaffold for the design of novel TS inhibitors. The pyrimidine core can mimic the natural substrate, while the substituents at the C4, C6, and C5 positions can be designed to exploit specific features of the TS active site. In particular, modifications at the C5 position are known to be critical for the interaction of inhibitors with the enzyme. nih.gov Researchers can use this building block to synthesize derivatives where the C5-bromomethyl group is converted into various functionalities designed to form covalent or non-covalent interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibition. This positions this compound as a valuable starting material for research programs aimed at discovering next-generation chemotherapeutics targeting nucleotide metabolism.

Exploration in Material Science Research (e.g., Functional Materials, Ligands)

This compound is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the realm of material science. Its trifunctional nature, characterized by a reactive bromomethyl group and two displaceable chlorine atoms on the pyrimidine ring, allows for its incorporation into a variety of advanced materials. While specific research applications are emerging, its structural attributes suggest its utility in the development of novel functional materials, including its role as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a component in organic electronic materials.

The presence of multiple reaction sites on the this compound molecule allows for a programmed, stepwise synthesis of complex macromolecular structures. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This feature enables its covalent attachment to other organic molecules, polymers, or inorganic surfaces. Furthermore, the two chlorine atoms on the pyrimidine ring can be substituted through various cross-coupling reactions, such as Suzuki or Stille couplings, or via nucleophilic aromatic substitution. This multi-faceted reactivity makes it a candidate for creating bespoke materials with tailored properties.

In the context of functional materials, this compound can be explored for the synthesis of:

Functional Polymers: By reacting with appropriate difunctional or multifunctional monomers, it can be incorporated into polymer backbones or as pendant groups. This could impart specific electronic, optical, or thermal properties to the resulting polymers.

Organic Semiconductors: The electron-deficient nature of the dichloropyrimidine ring makes it an interesting component for n-type organic semiconductors. Its incorporation into larger conjugated systems could be explored for applications in organic field-effect transistors (OFETs) and other electronic devices.

Luminescent Materials: Modification of the pyrimidine core through the substitution of the chlorine atoms can lead to the creation of novel chromophores with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

As a ligand for metal-organic frameworks, the nitrogen atoms within the pyrimidine ring of this compound can coordinate with metal ions, while the bromomethyl and chloro-substituents offer sites for post-synthetic modification. This could lead to the development of MOFs with enhanced catalytic activity, selective gas adsorption, or sensing capabilities. The ability to functionalize the ligand both before and after MOF assembly provides a high degree of control over the final properties of the material.

Table 1: Potential Applications of this compound in Material Science

| Application Area | Rationale for Use | Potential Outcome |

|---|---|---|

| Functional Polymers | Can act as a cross-linking agent or a monomer with reactive sites. | Polymers with tailored thermal stability, conductivity, or optical properties. |

| Metal-Organic Frameworks (MOFs) | Pyrimidine nitrogens can coordinate with metal centers; other sites for post-synthetic modification. | MOFs with tunable porosity, catalytic sites, or sensing capabilities. |

| Organic Electronics | The electron-deficient dichloropyrimidine core is suitable for n-type materials. | Development of novel organic semiconductors for transistors and other devices. |

| Luminescent Materials | Functionalization can create novel fluorophores. | Materials for OLEDs, sensors, and bio-imaging. |

Investigations into Molecular Targeting and Biological Mechanisms in Research Models

The chemical structure of this compound suggests a high potential for interaction with biological macromolecules. The presence of a reactive bromomethyl group, a known alkylating agent, and an electron-deficient dichloropyrimidine ring makes it a candidate for investigating molecular targeting and biological mechanisms in various research models. While detailed published studies on this specific molecule are limited, its reactivity profile allows for informed hypotheses regarding its potential interactions with nucleic acids, enzymes, and proteins, and its subsequent impact on cellular functions.

Study of Interactions with Nucleic Acids, Enzymes, and Proteins

The electrophilic nature of this compound is central to its potential interactions with biological nucleophiles present in nucleic acids, enzymes, and proteins.

Nucleic Acids: The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA and RNA bases. The nitrogen atoms of purine (B94841) and pyrimidine bases, particularly the N7 of guanine, are common targets for alkylation. Such covalent modification of nucleic acids can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription, potentially leading to cytotoxic or mutagenic effects. The planar pyrimidine ring might also allow for intercalation between base pairs, further stabilizing the interaction.

Enzymes and Proteins: The side chains of several amino acids, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), are nucleophilic and can be targeted by the bromomethyl group of this compound. Covalent modification of amino acid residues within the active site of an enzyme can lead to irreversible inhibition. Similarly, alkylation of key residues in other proteins can disrupt their structure and function. The dichloropyrimidine moiety can also participate in non-covalent interactions, such as hydrogen bonding and π-stacking, with amino acid residues, contributing to the binding affinity and specificity.

Table 2: Potential Molecular Interactions of this compound with Biological Macromolecules

| Biological Target | Potential Interaction Type | Functional Group Involved | Consequence of Interaction |

|---|---|---|---|

| DNA/RNA | Covalent Alkylation | Bromomethyl group | Formation of nucleic acid adducts, potential disruption of replication and transcription. |

| Enzymes | Irreversible Inhibition | Bromomethyl group alkylating active site residues (e.g., Cys, His). | Loss of catalytic activity. |

| Proteins | Covalent Modification | Bromomethyl group alkylating surface or functional residues (e.g., Lys, Cys). | Alteration of protein structure and function. |

Impact on Gene Expression and Cellular Functions in Research Contexts

Gene Expression: By forming adducts with DNA, this compound could trigger cellular DNA damage responses. This can lead to the activation of cell cycle checkpoints and, if the damage is severe, the induction of apoptosis (programmed cell death). The alkylation of transcription factors or other proteins involved in the regulation of gene expression could also lead to widespread changes in the cellular transcriptome.

Cellular Functions: The indiscriminate alkylation of a wide range of proteins and enzymes could disrupt numerous cellular processes. For instance, inhibition of enzymes involved in critical metabolic pathways could lead to metabolic stress. Modification of cytoskeletal proteins could affect cell structure, motility, and division. The cumulative effect of these molecular interactions would likely manifest as cytotoxicity in cellular research models.

The study of such a reactive compound in a research context could provide insights into the mechanisms of action of alkylating agents and could be used as a tool to probe the functional roles of specific proteins through targeted inactivation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Guanine |

| Cysteine |

| Histidine |

Future Research Directions and Emerging Paradigms in 5 Bromomethyl 4,6 Dichloropyrimidine Chemistry

Advanced Structure-Activity Relationship (SAR) Studies on Derivatives

Future research will heavily focus on systematic and advanced Structure-Activity Relationship (SAR) studies to rationally design potent and selective derivatives of 5-(bromomethyl)-4,6-dichloropyrimidine. The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.netmdpi.com By systematically modifying the substituents on the pyrimidine ring, researchers can meticulously map how structural changes influence biological activity.

Key areas for SAR exploration will include:

Substitution at the 4- and 6-positions: Replacing the chloro groups with various nucleophiles (e.g., amines, thiols, alcohols) can significantly alter the molecule's electronic properties, solubility, and ability to form hydrogen bonds with biological targets.

Modification of the bromomethyl group: Transforming the bromomethyl group into other functional moieties can provide access to different chemical spaces and target interactions.

Functionalization of the C2 position: Introducing substituents at the C2 position of the pyrimidine ring can further modulate the molecule's steric and electronic profile.

These studies will be crucial for optimizing lead compounds, enhancing target affinity, improving pharmacokinetic properties, and minimizing off-target effects. nih.gov The insights gained will guide the development of derivatives with tailored activities, ranging from anticancer to antimicrobial agents. researchgate.netnih.gov

Table 1: Hypothetical SAR Insights for this compound Derivatives

| Position of Modification | Type of Substituent | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| C4/C6-Cl | Small, polar amines (e.g., -NHCH₃, -N(CH₃)₂) | Increased kinase inhibitory activity | Forms key hydrogen bonds in the ATP-binding pocket. |

| C4/C6-Cl | Bulky, lipophilic groups (e.g., -O-Ph-CF₃) | Enhanced cell permeability and potential antiviral activity | Improves membrane traversal and hydrophobic interactions. |

| C5-CH₂Br | Conversion to phosphonates (e.g., -CH₂PO(OEt)₂) | Potential as enzyme inhibitors (e.g., protease) | Mimics tetrahedral transition states. |

| C5-CH₂Br | Conversion to azides for "click" chemistry | Facilitates creation of diverse libraries for screening | Enables efficient and specific conjugation to other molecules. |

Exploration of Novel Reaction Pathways for Enhanced Derivatization

To build the diverse chemical libraries needed for comprehensive SAR studies, researchers will explore novel and efficient reaction pathways. While traditional methods provide a foundation, modern organic synthesis offers a broader toolkit for the derivatization of the this compound scaffold.

Future synthetic explorations will likely include:

Palladium-Catalyzed Cross-Coupling Reactions: Expanding beyond simple substitutions, reactions like Suzuki, Stille, and Buchwald-Hartwig amination at the chloro positions can introduce a wide variety of aryl, heteroaryl, and amine substituents. researchgate.net This allows for the construction of complex, three-dimensional molecules.

Regioselective Synthesis: Developing protocols for the selective functionalization of one chloro group over the other will be critical for creating specific isomers and reducing purification challenges. nih.gov

These advanced synthetic strategies will be essential for rapidly accessing novel chemical matter and accelerating the drug discovery process.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis of chemical libraries. mdpi.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comnih.gov

For this compound chemistry, this integration will enable:

Rapid Library Synthesis: Automated flow systems can perform sequential reactions to quickly generate large libraries of analogs with minimal manual intervention. mdpi.com

Reaction Optimization: The ability to precisely control temperature, pressure, and residence time in a flow reactor allows for the rapid optimization of reaction conditions, leading to higher yields and purity. nih.govresearchgate.net

Safe Handling of Reactive Intermediates: Flow chemistry allows for the on-demand generation and immediate use of hazardous or unstable reagents and intermediates in a closed system, significantly improving safety. researchgate.net

This high-throughput approach will accelerate the cycle of design, synthesis, and testing, which is fundamental to modern medicinal chemistry research.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrimidine Derivatization

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult; often requires re-optimization | Easier; achieved by running the system for longer |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reactor volumes and better heat transfer |

| Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Throughput | Lower; sequential and labor-intensive | Higher; suitable for automation and library synthesis |

Computational Design and Virtual Screening for Targeted Synthesis

Computational chemistry and in silico methods are indispensable tools for modern drug discovery, allowing for the rational design and prioritization of synthetic targets. researchgate.net By leveraging these techniques, research on this compound can be more focused and efficient.

Key computational approaches include:

Structure-Based Virtual Screening (SBVS): A library of virtual derivatives of this compound can be docked into the three-dimensional structure of a biological target (e.g., a kinase or protease) to predict binding affinity and orientation. nih.gov This helps identify the most promising candidates for synthesis.

Pharmacophore Modeling: A pharmacophore model can be generated based on known active compounds, defining the essential spatial arrangement of features required for biological activity. scirp.org This model can then be used to screen virtual libraries for novel scaffolds that fit the required criteria.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, providing predictive power for designing more potent compounds. mdpi.com

These computational methods reduce the time and cost associated with drug discovery by minimizing trial-and-error synthesis and focusing resources on compounds with the highest probability of success. dovepress.comscispace.com

Table 3: A Typical Workflow for Virtual Screening

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D crystal structure of the target protein. | Define the binding site and prepare the receptor for docking. |

| 2. Ligand Library Generation | Create a virtual library of this compound derivatives in silico. | Generate a diverse set of potential binders. |

| 3. Molecular Docking | Dock the ligand library into the target's binding site using software. | Predict binding modes and rank compounds based on scoring functions. |

| 4. Hit Selection and Filtering | Select the top-scoring compounds and apply filters (e.g., Lipinski's rule of five). | Prioritize promising, drug-like candidates for synthesis. |

| 5. Synthesis and Biological Testing | Synthesize the selected virtual hits in the laboratory. | Experimentally validate the computational predictions. |

Multidisciplinary Research Bridging Organic Synthesis with Chemical Biology

The future of pyrimidine chemistry lies at the intersection of organic synthesis and chemical biology. Derivatives of this compound can be designed not just as potential therapeutics but also as chemical probes to investigate complex biological processes. nih.govacs.org This multidisciplinary approach can uncover new biological targets and mechanisms of disease.

This synergy will manifest in several ways:

Development of Chemical Probes: Synthesizing derivatives with specific functionalities (e.g., fluorescent tags, biotin (B1667282) labels, or photo-crosslinkers) can help visualize molecular interactions, identify binding partners, and study biological pathways in living cells.

Targeting Protein-Protein Interactions (PPIs): The pyrimidine scaffold can be elaborated into more complex, three-dimensional structures designed to disrupt PPIs, which have traditionally been considered "undruggable" targets. nih.govacs.org